REACTION_CXSMILES
|
C([O:3][C:4]([C:6]1[NH:7][C:8]([CH3:17])=[C:9]([C:12]([O:14][CH2:15][CH3:16])=[O:13])[C:10]=1[CH3:11])=O)C.[OH-].[Na+].Cl>C(O)C>[CH2:15]([O:14][C:12]([C:9]1[C:10]([CH3:11])=[C:6]([CH:4]=[O:3])[NH:7][C:8]=1[CH3:17])=[O:13])[CH3:16] |f:1.2|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C=1NC(=C(C1C)C(=O)OCC)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
stirred overnight at 80° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature
|
Type
|
FILTRATION
|
Details
|
The precipitate was collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The obtained solid was dissolved in trifluoroacetic acid (20 ml)
|
Type
|
STIRRING
|
Details
|
stirred for 1 hour at 40° C
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
While cooling with ice, triethyl orthoformate (2.5 ml)
|
Type
|
ADDITION
|
Details
|
was slowly added dropwise to the reaction mixture
|
Type
|
CUSTOM
|
Details
|
was allowed to room temperature
|
Type
|
STIRRING
|
Details
|
stirred for 2 hours
|
Duration
|
2 h
|
Type
|
CONCENTRATION
|
Details
|
The resultant was concentrated at reduced pressure
|
Type
|
ADDITION
|
Details
|
The residue was added to a saturated sodium hydrogencarbonate
|
Type
|
STIRRING
|
Details
|
stirred
|
Type
|
FILTRATION
|
Details
|
the precipitate was collected by filtration
|
Type
|
CUSTOM
|
Details
|
The obtained solid was purified
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C1=C(NC(=C1C)C=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.21 g | |
YIELD: PERCENTYIELD | 74% | |
YIELD: CALCULATEDPERCENTYIELD | 74.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |